molecular formula C17H21ClN2O2S B2985143 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(3-phenylpropyl)urea CAS No. 2034258-71-2

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(3-phenylpropyl)urea

Cat. No.: B2985143
CAS No.: 2034258-71-2
M. Wt: 352.88
InChI Key: QYNPWOKBWOZXDE-UHFFFAOYSA-N
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Description

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(3-phenylpropyl)urea is a synthetic urea derivative intended for research and development purposes. Urea-based compounds are of significant interest in medicinal chemistry and pharmacology due to their ability to serve as key scaffolds in modulating various biological targets. These compounds frequently act as enzyme inhibitors or receptor modulators because the urea group can form critical hydrogen bonds with active sites, influencing signal transduction pathways . This compound features a unique hybrid structure incorporating chlorothiophene and phenylalkyl motifs. Such structures are often explored in early-stage drug discovery for their potential bioactivity. Researchers may investigate this molecule as a potential negative allosteric modulator (NAM) for cannabinoid CB1 receptors, given that structurally related 1-(phenethyl)urea analogs have demonstrated potent activity in this area, showing promise in preclinical models of cocaine addiction . Alternatively, its properties could be relevant for oncology research, as numerous thiourea and urea derivatives have been documented to exhibit anticancer activities by targeting specific molecular pathways in cancer cells . This product is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory environment.

Properties

IUPAC Name

1-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2S/c1-22-14(15-9-10-16(18)23-15)12-20-17(21)19-11-5-8-13-6-3-2-4-7-13/h2-4,6-7,9-10,14H,5,8,11-12H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNPWOKBWOZXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NCCCC1=CC=CC=C1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(3-phenylpropyl)urea is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(3-phenylpropyl)urea is C16H18ClN3O2SC_{16}H_{18}ClN_{3}O_{2}S, with a molecular weight of approximately 345.86 g/mol. The compound features a chlorothiophene moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that compounds containing thiophene rings exhibit significant anticancer properties. A study demonstrated that derivatives of thiophenes can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a related compound, 1-(5-chlorothiophen-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, showed potent cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through the modulation of apoptotic pathways .

Antimicrobial Activity

The antimicrobial activity of thiophene derivatives has been well documented. A study on similar compounds revealed that they possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways .

The exact mechanism by which 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(3-phenylpropyl)urea exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction may lead to the modulation of various biological processes including cell growth, apoptosis, and inflammation .

Study 1: Anticancer Effects

In a study conducted on a series of thiophene derivatives, including compounds structurally similar to 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(3-phenylpropyl)urea, it was found that these compounds significantly inhibited tumor growth in xenograft models. The study reported a reduction in tumor size by up to 50% compared to control groups after treatment with these compounds over a four-week period .

Study 2: Antimicrobial Efficacy

A comparative analysis of various thiophene derivatives demonstrated that those with a chlorothiophene moiety exhibited enhanced antimicrobial activity. In vitro tests showed that the minimum inhibitory concentration (MIC) values for these compounds were lower than those for standard antibiotics against resistant bacterial strains .

Data Summary

Biological Activity Effect Reference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
MechanismInteraction with enzymes/receptors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues Identified:

1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea (CAS 1210843-55-2)

  • Molecular Formula : C₂₆H₃₇N₅O
  • Molecular Weight : 435.6
  • Substituents :

  • 4-Methylpiperazinyl : A basic nitrogen-containing ring, enhancing solubility and possible interaction with biological targets.
    • Key Differences : Replaces the thiophene and methoxyethyl groups with indoline and piperazine moieties, altering electronic properties and hydrogen-bonding capacity.

1-(5-Chloro-2-methoxyphenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea (CAS 1058241-53-4)

  • Molecular Formula : C₂₁H₂₀ClFN₄O₃
  • Molecular Weight : 430.9
  • Substituents :

  • 5-Chloro-2-methoxyphenyl : A chlorinated and methoxy-substituted benzene ring, increasing steric bulk and electron-withdrawing effects.
  • Key Differences: Lacks the thiophene moiety but incorporates a pyridazine core, which may enhance binding to enzymes like cyclooxygenase or kinases.

Structural and Functional Implications:

Feature Target Compound Compound from Compound from
Aromatic Core 5-Chlorothiophen-2-yl (electron-deficient) 1-Methylindolin-5-yl (π-rich) 5-Chloro-2-methoxyphenyl (planar, polar)
Solubility Modifiers 2-Methoxyethyl (ether-linked) 4-Methylpiperazinyl (basic, polar) Methoxy group (polar)
Hydrophobic Chain 3-Phenylpropyl 3-Phenylpropyl 3-Phenylpropyl-like (fluorophenylpyridazinyl)
Potential Applications Unknown (structural analogs suggest kinase or GPCR targeting) Likely CNS or antimicrobial agents Possible kinase inhibitors or anti-inflammatory agents

Methodological Insights from Structural Analysis Tools

SHELX Suite (Evidences 1, 2):

  • Role : Used for small-molecule crystallographic refinement (e.g., bond lengths, angles) and structure solution.
  • Relevance : Critical for determining the 3D conformation of urea derivatives, aiding in SAR (structure-activity relationship) studies .

Mercury CSD ():

  • Role : Visualizes crystal packing and intermolecular interactions (e.g., hydrogen bonds involving the urea backbone).
  • Application : Identifies packing similarities between analogs, such as π-stacking of phenylpropyl chains or halogen bonding with chlorine substituents .

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